molecular formula C10H11FO B11917755 3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol

3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol

Cat. No.: B11917755
M. Wt: 166.19 g/mol
InChI Key: KNRQRBNALPBOOD-UHFFFAOYSA-N
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Description

3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol is an organic compound that belongs to the class of tetralins It is characterized by a fluorine atom attached to the third carbon of the naphthalene ring and a hydroxyl group on the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol typically involves the fluorination of 5,6,7,8-tetrahydronaphthalen-2-ol. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent product quality. The choice of fluorinating agent and solvent would be critical to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to remove the fluorine atom, although this is less common.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents.

Major Products

    Oxidation: 3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-one.

    Reduction: 5,6,7,8-Tetrahydronaphthalen-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential as a ligand in receptor studies due to its structural similarity to biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.

Mechanism of Action

The mechanism of action of 3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes by forming strong hydrogen bonds or dipole interactions. This can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol: Similar structure but with the fluorine atom on the first carbon.

    5,6,7,8-Tetrahydronaphthalen-2-ol: Lacks the fluorine atom, making it less reactive in certain chemical reactions.

    3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalene: Contains additional functional groups that alter its reactivity and applications.

Uniqueness

3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct chemical and biological properties. The presence of the fluorine atom can significantly enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C10H11FO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h5-6,12H,1-4H2

InChI Key

KNRQRBNALPBOOD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=C(C=C2C1)O)F

Origin of Product

United States

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